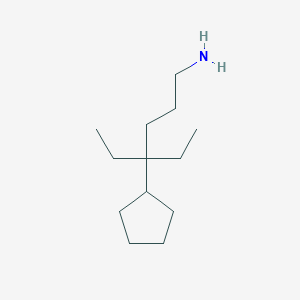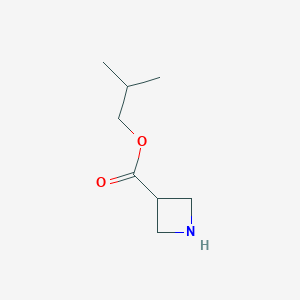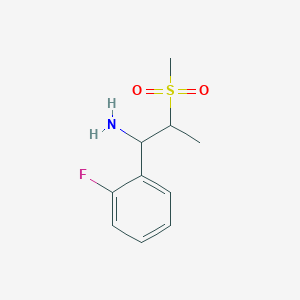
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to reductive amination using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methylsulfonyl group can influence its solubility and metabolic stability. These interactions can modulate biological activities and lead to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chlorophenyl)-2-(methylsulfonyl)propan-1-amine
- 1-(2-Bromophenyl)-2-(methylsulfonyl)propan-1-amine
- 1-(2-Methylphenyl)-2-(methylsulfonyl)propan-1-amine
Uniqueness: 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H14FNO2S |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-2-methylsulfonylpropan-1-amine |
InChI |
InChI=1S/C10H14FNO2S/c1-7(15(2,13)14)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3 |
InChI-Schlüssel |
QXIPBQJHLJBOJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1F)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


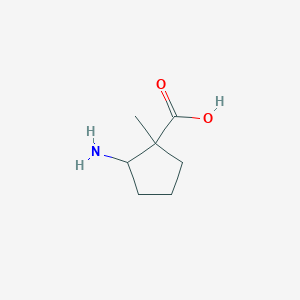
![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
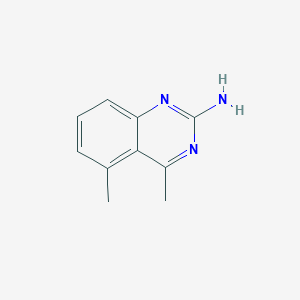
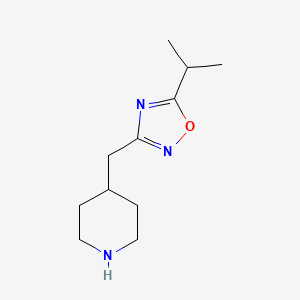
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)

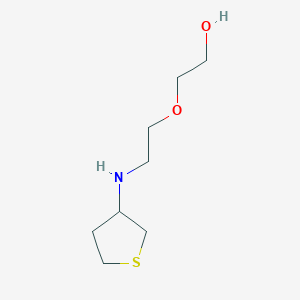
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
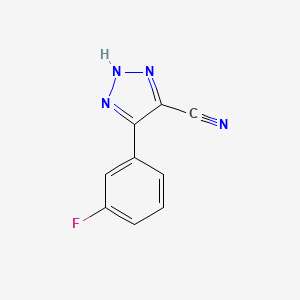
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
